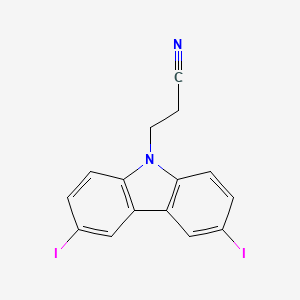

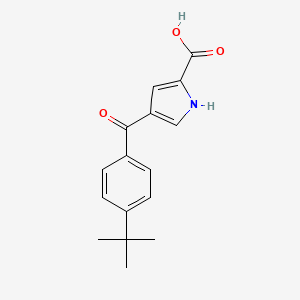

3,3-Dimethyl-4-(piperidin-4-yl)azetidin-2-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Stereoselective Synthesis Analysis

The first paper discusses a novel approach to the stereoselective synthesis of cis-3,4-disubstituted piperidines, which are closely related to the compound of interest, 3,3-Dimethyl-4-(piperidin-4-yl)azetidin-2-one. The synthesis involves the use of 2-(2-mesyloxyethyl)azetidines, which are transformed into a variety of new piperidine derivatives through reactions with different nucleophiles. This process includes the formation of transient 1-azoniabicyclo[2.2.0]hexanes and an S(N)2-type ring opening to yield the final azaheterocycles. The paper also describes a computational analysis that supports the reaction mechanism. This method provides an alternative route to 3,4-disubstituted 5,5-dimethylpiperidines and their analogues, which are important in medicinal chemistry. The synthesis of cis-4-bromo-3-(phenoxy or benzyloxy)piperidines and their subsequent conversion into the piperidin-3-one framework is particularly relevant to the compound .

Molecular Structure Analysis

The second paper provides insights into the molecular structure of azetidine-based isosteres, which are analogues of piperidine and related compounds. The study includes the design and synthesis of 3-((hetera)cyclobutyl)azetidines on a gram scale. The key synthetic step involves the cyclization of N-protected 2-(azetidin-3-yl)propane-1,3-diol or its dibromide counterpart. X-ray diffraction studies and exit vector plot analysis were used to examine the molecular geometry of the products. The results demonstrate that these azetidine-based isosteres have a larger size and increased conformational flexibility compared to their parent heterocycles. This suggests potential utility as building blocks for lead optimization in drug discovery, which could be applicable to the structural analysis of this compound .

Chemical Reactions Analysis

Although the provided papers do not directly address the chemical reactions of this compound, the methodologies and reaction mechanisms described can be extrapolated to hypothesize potential reactions. The first paper's discussion of the reactivity of azetidines with various nucleophiles and the formation of piperidine frameworks through ring transformations could be relevant to the chemical behavior of the compound . The stereoselective preparation techniques and the detailed computational analysis of reaction mechanisms provide a foundation for understanding how similar compounds might react under various conditions .

Physical and Chemical Properties Analysis

The papers do not provide specific information on the physical and chemical properties of this compound. However, the synthesis and structural analysis of related azetidine and piperidine derivatives offer some context. The physical properties such as size and conformational flexibility of the synthesized compounds are discussed in the second paper, which could be indicative of the properties of this compound. The increased size and flexibility of the azetidine-based isosteres suggest that the compound of interest may also exhibit unique physical characteristics that could influence its chemical reactivity and potential applications in drug discovery .

科学的研究の応用

Synthesis and Transformation

- Stereoselective Synthesis of cis-3,4-Disubstituted Piperidines : Utilizing 2-(2-mesyloxyethyl)azetidines, this approach allows for the stereoselective preparation of various 4-substituted piperidines, a valuable template in medicinal chemistry (Mollet et al., 2011).

- Building Blocks for Drug Discovery : 3-((Hetera)cyclobutyl)azetidine-based isosteres, designed and synthesized, serve as advanced building blocks, with increased size and flexibility compared to parent heterocycles, for lead optimization in drug discovery (Feskov et al., 2019).

Antimicrobial and Antitubercular Activities

- Antimicrobial and Antitubercular Activities : Synthesized pyrimidine-azetidinone analogues exhibited significant antimicrobial activity against bacterial and fungal strains and in vitro activity against mycobacterium tuberculosis, suggesting their potential in designing antibacterial and antitubercular compounds (Chandrashekaraiah et al., 2014).

Synthesis of Piperidin-4-ones

- Transformation into Piperidin-4-ones : This research discusses the conversion of methyl 2-alkoxy-5-amino-2-pentenoates into 5,5-dimethyl-3-oxopiperidin-2-ones, offering a new approach for synthesizing these compounds (Dejaegher et al., 2008).

Azetidine Reactions

- Azetidine and Azetidin-2-one Reactions : Discusses the reactivity of azetidines and azetidin-2-ones, highlighting their use in synthesizing various heterocyclic compounds, including piperidines and pyrrolidines (Singh et al., 2008).

Synthesis of Piperidin-4-ones via Ring Expansion

- Ring Expansion to Piperidin-4-ones : Explains a method for synthesizing novel 5,5-dimethylpiperidin-4-ones and 5,5-nor-dimethyl analogues through ring expansion and oxidation of azetidines (Mollet et al., 2013).

Antimicrobial Studies

- NMR Spectral and Antimicrobial Studies : Investigates the antimicrobial properties of certain piperidin-4-ylidine compounds, highlighting their effectiveness against various bacterial and fungal strains (Prakash et al., 2013).

Synthesis of Bicyclic Beta-Lactams

- Bicyclic Beta-Lactams and Their Reduction : This study describes the synthesis of bicyclic beta-lactams through radical cyclization and their conversion to piperidines and azepanes (Leemans et al., 2008).

Ring Transformation into Pyrrolidines and Piperidines

- Transformation into Pyrrolidines and Piperidines : Describes the use of azetidinium intermediates in rearrangements to create stereospecifically defined pyrrolidines and piperidines (Van Brabandt et al., 2006).

Azetidine Derivatives in Zebrafish Assay

- Zebrafish Embryo Assay for Azetidine Derivatives : Examines the effects of azetidine derivatives in a zebrafish embryo developmental assay, indicating their potential biological impacts and suitability for drug discovery screening (Feula et al., 2013).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards. The hazard statements associated with it are H302, H315, H319, and H335, which indicate that it can be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation respectively .

特性

IUPAC Name |

3,3-dimethyl-4-piperidin-4-ylazetidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O/c1-10(2)8(12-9(10)13)7-3-5-11-6-4-7/h7-8,11H,3-6H2,1-2H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQXRNASVXFIYNK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(NC1=O)C2CCNCC2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Amino-2-[2-(2,6-difluorophenyl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B3008071.png)

![{[(4-Chlorobutan-2-yl)oxy]methyl}benzene](/img/structure/B3008079.png)

![3-Hydroxy-4-[2-(oxolan-2-yl)acetamido]benzoic acid](/img/structure/B3008081.png)

![2-((4-methylbenzyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3008086.png)

![N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(o-tolyloxy)acetamide](/img/structure/B3008087.png)

![6-isopropyl-N-methyl-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B3008088.png)